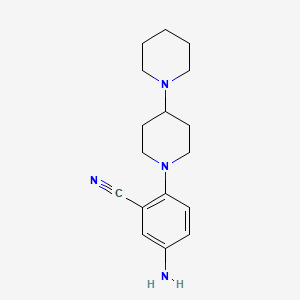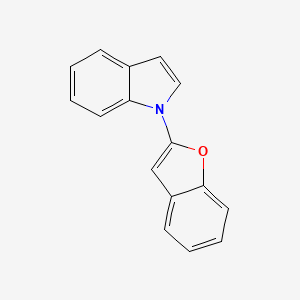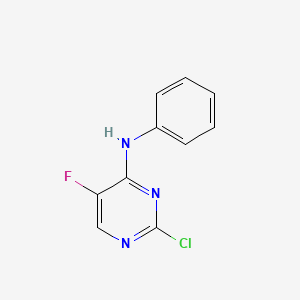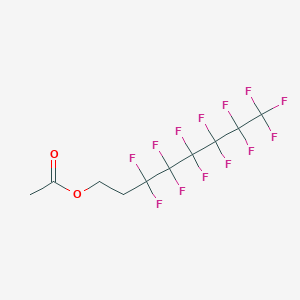
2,6-Dichloro-4-pyrimidinepropanoic Acid
Descripción general
Descripción
2,6-Dichloro-4-pyrimidinepropanoic Acid, also known as 4-Pyrimidinepropanoic acid,2,6-dichloro-, is a chemical compound with the CAS Number: 212650-39-0 .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-pyrimidinepropanoic Acid involves several steps. One method involves the reaction of NalO4 and KMnO4 in water with K2CO3 and 2,4-dichloro-6-(4-methyl-3-pentenyl)pyrimidine in t-butanol . After stirring for 16 hours, the reaction is acidified to pH 3 and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-pyrimidinepropanoic Acid is C7H6Cl2N2O2 . The InChI key for this compound is JNJOJPVJDFNUNZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-pyrimidinepropanoic Acid are as follows: It has a molecular weight of 221.04 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Photoproduct DNA Photolyase Characterization
Research on pyrimidine derivatives like 2,6-Dichloro-4-pyrimidinepropanoic Acid contributes significantly to understanding DNA damage and repair mechanisms. For instance, studies on the photolyase enzyme, which repairs (6-4) photoproducts in DNA—a type of damage caused by UV light—shed light on the cellular processes that maintain genetic integrity. These insights are crucial for developing strategies to mitigate UV-induced genetic damage, with implications for cancer research and dermatology (S. T. Kim et al., 1994).
Nonlinear Optical (NLO) Properties Exploration
Pyrimidine rings, such as those found in 2,6-Dichloro-4-pyrimidinepropanoic Acid, are key structures in nature and synthetic materials, including nonlinear optics (NLO). Research into thiopyrimidine derivatives has illuminated their promising applications in NLO fields, which are pivotal for advancements in telecommunications, computing, and laser technology. The understanding of these materials' electronic structures and NLO behaviors can lead to the development of new optical materials with enhanced performance (A. Hussain et al., 2020).
Synthesis and Optical Properties of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, including 2,6-Dichloro-4-pyrimidinepropanoic Acid analogs, and the study of their optical properties, have vast implications in material science and chemistry. Research in this area has led to the development of novel compounds with potential applications as pH sensors and in optoelectronic devices. This work contributes to the broader field of chemical sensors and electronic materials, offering pathways to innovative technologies (C. Hadad et al., 2011).
Third-Order Nonlinear Optical Material Potential
The study of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, closely related to 2,6-Dichloro-4-pyrimidinepropanoic Acid, has revealed its potential as a third-order nonlinear optical material. This research provides valuable insights into the materials' linear and nonlinear optical properties, crucial for developing optical limiting and switching devices. These findings have significant implications for the fields of photonics and optoelectronics, where materials with such properties are in high demand (P. Murthy et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,6-dichloropyrimidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-3-4(1-2-6(12)13)10-7(9)11-5/h3H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJOJPVJDFNUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279895 | |
| Record name | 2,6-Dichloro-4-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-pyrimidinepropanoic Acid | |
CAS RN |
212650-39-0 | |
| Record name | 2,6-Dichloro-4-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212650-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B1646850.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1646855.png)

![2-Chlorobenzo[d]thiazole-5-carboxamide](/img/structure/B1646861.png)








